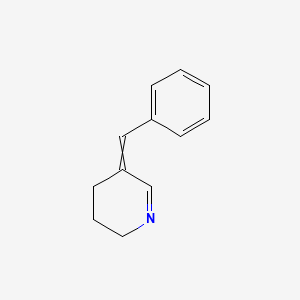methanone CAS No. 88711-73-3](/img/structure/B14378853.png)
[1-Ethenyl-2-(prop-1-en-2-yl)cyclopropyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2-(prop-1-en-2-yl)cyclopropylmethanone: is a chemical compound with a unique structure that includes a cyclopropyl ring, a phenyl group, and a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of Grignard reagents, cyclopropanation reactions, and Friedel-Crafts acylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the methanone group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules .
Medicine: The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism by which 1-Ethenyl-2-(prop-1-en-2-yl)cyclopropylmethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Indole derivatives: Known for their diverse biological activities and applications in medicine.
Uniqueness: What sets 1-Ethenyl-2-(prop-1-en-2-yl)cyclopropylmethanone apart is its unique cyclopropyl ring structure combined with a phenyl group and a methanone group. This combination provides distinct reactivity and interaction profiles compared to other similar compounds .
Properties
CAS No. |
88711-73-3 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(1-ethenyl-2-prop-1-en-2-ylcyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C15H16O/c1-4-15(10-13(15)11(2)3)14(16)12-8-6-5-7-9-12/h4-9,13H,1-2,10H2,3H3 |
InChI Key |
QLWSPSBMOXDEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC1(C=C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)




![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)

![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)



